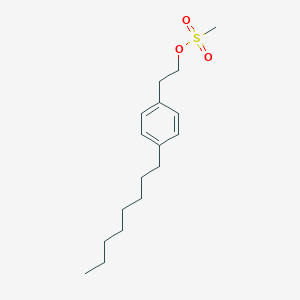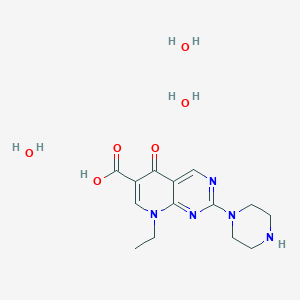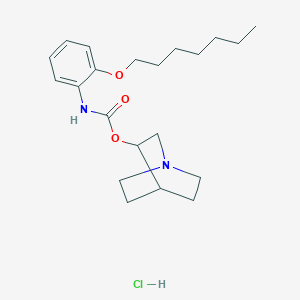
2-Benzoil-4-bromoanilina
Descripción general
Descripción
Diazinón-d10 es un compuesto marcado con isótopos estables, específicamente un análogo deuterado del diazinón. Se utiliza comúnmente como un estándar interno en química analítica, particularmente en espectrometría de masas, para cuantificar la presencia de diazinón y sus metabolitos en diversas muestras. La fórmula molecular de Diazinón-d10 es C12D10H11N2O3PS, y tiene un peso molecular de 314.41 g/mol .
Aplicaciones Científicas De Investigación
Diazinón-d10 se usa ampliamente en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria.
Safety and Hazards
Mecanismo De Acción
Diazinón-d10, al igual que su contraparte no deuterada, funciona como un inhibidor de la acetilcolinesterasa. Esta enzima es responsable de descomponer el neurotransmisor acetilcolina en el sistema nervioso. Al inhibir la acetilcolinesterasa, Diazinón-d10 provoca una acumulación de acetilcolina, lo que lleva a una transmisión continua de señales nerviosas, que puede provocar neurotoxicidad . Los principales objetivos moleculares son las enzimas acetilcolinesterasa que se encuentran en las hendiduras sinápticas de las neuronas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Diazinón-d10 implica la incorporación de átomos de deuterio en la molécula de diazinón. Esto se logra típicamente a través de una serie de reacciones químicas que reemplazan los átomos de hidrógeno por deuterio. El proceso a menudo comienza con la deuteración de grupos etilo, seguida de su incorporación en la estructura del diazinón. Las condiciones de reacción generalmente implican el uso de reactivos y disolventes deuterados bajo temperatura y presión controladas para garantizar la incorporación selectiva de átomos de deuterio .
Métodos de producción industrial
La producción industrial de Diazinón-d10 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de equipos especializados para manejar compuestos deuterados y garantizar una alta pureza y rendimiento. La producción se lleva a cabo bajo estrictas medidas de control de calidad para cumplir con los estándares requeridos para aplicaciones analíticas .
Análisis De Reacciones Químicas
Tipos de reacciones
Diazinón-d10 experimenta diversas reacciones químicas, incluidas oxidación, reducción y sustitución. Estas reacciones son esenciales para su metabolismo y degradación en el medio ambiente.
Reactivos y condiciones comunes
Oxidación: Diazinón-d10 puede oxidarse para formar diazoxón-d10, un metabolito más tóxico.
Reducción: Las reacciones de reducción pueden convertir el diazinón-d10 de nuevo a su compuesto original u otros metabolitos menos tóxicos.
Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales en la molécula de diazinón-d10.
Principales productos formados
Los principales productos formados a partir de las reacciones químicas de Diazinón-d10 incluyen diazoxón-d10, dietil fosforotioato y otros metabolitos deuterados. Estos productos a menudo se analizan para comprender el destino ambiental y la toxicidad del diazinón .
Comparación Con Compuestos Similares
Diazinón-d10 se compara con otros compuestos organofosforados similares, como clorpirifos-d10, malatión-d10 y paratión-d10. Estos compuestos comparten un mecanismo de acción común como inhibidores de la acetilcolinesterasa, pero difieren en sus estructuras químicas y perfiles toxicológicos.
Clorpirifos-d10: Similar a Diazinón-d10, clorpirifos-d10 se utiliza como un estándar interno en química analítica.
Malatión-d10: Malatión-d10 es menos tóxico en comparación con Diazinón-d10 y se utiliza en diferentes aplicaciones agrícolas.
Paratión-d10: Paratión-d10 es más tóxico que Diazinón-d10 y se utiliza en aplicaciones limitadas debido a su alta toxicidad.
La singularidad de Diazinón-d10 radica en su uso específico como estándar interno para el análisis de diazinón, proporcionando una cuantificación precisa y confiable en diversas aplicaciones de investigación e industriales.
Propiedades
IUPAC Name |
(2-amino-5-bromophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJVUGANBDAASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192909 | |
| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39859-36-4 | |
| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039859364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39859-36-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-5-bromobenzophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RKF4M86QQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-amino-5-bromobenzophenone in the synthesis of 6-bromoviridicatina?
A1: 2-Amino-5-bromobenzophenone serves as a crucial starting material in the synthesis of 6-bromoviridicatina. The research article describes the synthesis of 5-bromo-2-(chloroacetamido)benzophenone from 2-amino-5-bromobenzophenone through amidation with chloroacetic anhydride []. This synthesized compound acts as a precursor and is ultimately used to obtain 6-bromoviridicatina.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)








